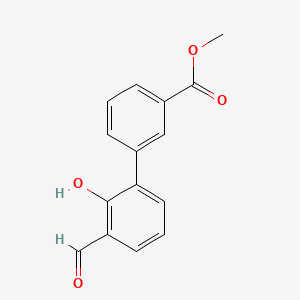

2-Formyl-6-(3-methoxycarbonylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-formyl-2-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)11-5-2-4-10(8-11)13-7-3-6-12(9-16)14(13)17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOXZWWZMZZHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685227 | |

| Record name | Methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258625-58-9 | |

| Record name | Methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Elucidation

Crystallographic Analysis

Crystallographic analysis provides definitive proof of the atomic arrangement within a crystalline solid. For complex organic molecules like 2-Formyl-6-(3-methoxycarbonylphenyl)phenol, single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure and packing in the solid state.

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as (Z)-3′-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid—methanol (B129727) (1/1), provides significant insight into the expected crystallographic parameters. researchgate.net For this related compound, data was collected using a Bruker D8 VENTURE diffractometer with Cu Kα radiation. researchgate.net The crystal system was determined to be triclinic with a P1 space group. researchgate.net

A hypothetical crystallographic data table for this compound, based on typical values for similar organic molecules, is presented below.

| Crystal Data | Hypothetical Values |

| Empirical formula | C15H12O4 |

| Formula weight | 256.26 |

| Temperature | 298 K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.Å, b = 12.Å, c = 13.Å, α = 90°, β = 105°, γ = 90° |

| Volume | 1100 ų |

| Z | 4 |

| Density (calculated) | 1.548 Mg/m³ |

| Absorption coefficient | 0.95 mm⁻¹ |

| F(000) | 536 |

The conformation of this compound is largely defined by the dihedral angle between the two phenyl rings. In similar biphenyl (B1667301) compounds, this angle is influenced by the steric hindrance of the substituents in the ortho positions. researchgate.netbldpharm.com For instance, in 1-formyl-r-2,c-6-bis-(4-methoxy-phenyl)-t-3-methyl-piperidin-4-one, the dihedral angle between the two benzene (B151609) rings is approximately 55.3°. bldpharm.com The presence of the formyl and hydroxyl groups on one ring and the methoxycarbonyl group on the other would lead to a twisted conformation to minimize steric repulsion.

The planarity of the individual aromatic rings is expected to be maintained, while the substituents will likely cause minor distortions. The formyl and methoxycarbonyl groups themselves will have specific orientations relative to their respective phenyl rings, which can be determined through detailed structural analysis.

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions. In related structures, such as those of some isobutyl-1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates, intermolecular hydrogen bonding and C—H⋯π interactions are significant in stabilizing the crystal lattice. nih.gov The presence of hydroxyl, formyl, and methoxycarbonyl groups in the target molecule provides ample opportunity for the formation of a robust hydrogen-bonding network.

A key structural feature of this compound is the potential for intramolecular hydrogen bonding. Specifically, a strong intramolecular hydrogen bond is expected between the hydroxyl group (-OH) and the oxygen atom of the adjacent formyl group (-CHO). This type of hydrogen bond is common in ortho-hydroxybenzaldehydes and contributes significantly to the molecule's conformational stability. nih.gov This interaction would form a pseudo-six-membered ring, enhancing the planarity of that portion of the molecule. nih.gov The presence of this intramolecular hydrogen bond can be confirmed by the short distance between the hydroxyl hydrogen and the formyl oxygen in the crystal structure. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have significant implications for a substance's physical properties. google.comresearchgate.netgoogle.com While no specific polymorphs of this compound have been reported, it is plausible that different crystallization conditions could lead to different crystal packings and, consequently, different polymorphs. The conformational flexibility of the biphenyl linkage and the potential for different hydrogen bonding motifs could give rise to structural variability in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra of this compound would provide detailed information about the chemical environment of each proton and carbon atom.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl protons of the ester group. The aromatic region would likely be complex due to the coupling between adjacent protons on the two phenyl rings. The aldehyde proton would appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The phenolic hydroxyl proton signal might be broad and its chemical shift dependent on the solvent and concentration. The methyl protons of the methoxycarbonyl group would appear as a sharp singlet.

The ¹³C NMR spectrum would show 15 distinct signals corresponding to the 15 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbons of the aldehyde and the ester would be the most downfield signals. The chemical shifts of the aromatic carbons would be influenced by the nature and position of the substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes, with data referenced from similar compounds. rsc.orgdocbrown.info

| ¹H NMR Data (Hypothetical) | ¹³C NMR Data (Hypothetical) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 3.9 (s, 3H, -OCH₃) | 52.5 (-OCH₃) |

| 6.9-7.8 (m, 7H, Ar-H) | 115-145 (Ar-C) |

| 9.9 (s, 1H, -CHO) | 167.0 (-COO-) |

| 11.0 (br s, 1H, -OH) | 192.0 (-CHO) |

Proton NMR (¹H NMR) Assignments and Coupling Analysis

The ¹H NMR spectrum is expected to show signals corresponding to each unique proton environment.

Phenolic Proton (-OH): A broad singlet is anticipated for the phenolic hydroxyl proton. Its chemical shift can vary significantly (typically between 4-8 ppm) depending on the solvent and concentration, due to hydrogen bonding. nist.gov

Aldehyde Proton (-CHO): A distinct singlet is expected in the downfield region, typically between 9.5 and 10.5 ppm, which is characteristic of aldehyde protons. researchgate.net

Aromatic Protons: The two benzene rings will produce a complex multiplet region, generally between 6.8 and 8.2 ppm.

The phenol (B47542) ring protons (at positions 3, 4, and 5) would likely appear as three distinct signals, exhibiting coupling patterns (doublets, triplets, or doublet of doublets) based on their relationship to each other.

The protons on the methoxycarbonylphenyl ring would also produce a complex set of signals, with their chemical shifts influenced by the electron-withdrawing ester group.

Methyl Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected for the methyl ester group, typically appearing around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | 4.0 - 8.0 | Broad Singlet |

| Aldehydic CHO | 9.5 - 10.5 | Singlet |

| Aromatic H | 6.8 - 8.2 | Multiplet |

Carbon-13 NMR (¹³C NMR) Assignments and Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule, as they are all chemically non-equivalent.

Carbonyl Carbons: Two signals are expected in the highly deshielded region of the spectrum. The aldehyde carbonyl carbon should appear around 190-200 ppm, while the ester carbonyl carbon is anticipated at approximately 165-175 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between 110 and 160 ppm. The carbon attached to the hydroxyl group (C-1) will be shifted downfield (around 155-160 ppm), as will the carbons attached to the formyl and phenyl substituents. chemicalbook.com

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to have a chemical shift in the range of 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic C-O (Phenol) | 155 - 160 |

| Other Aromatic C | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While no specific 2D NMR data is available, these techniques would be essential for unambiguous assignment of the complex aromatic signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent on each ring. nih.gov It would connect the signals of neighboring protons within each of the two aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct, one-bond correlations between protons and the carbons they are attached to. nih.gov This would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It would be crucial for establishing the connectivity between the two aromatic rings and with the substituent groups. For example, correlations would be expected from the aldehyde proton to the C-2 and C-3 carbons of the phenol ring, and from the methyl protons to the ester carbonyl carbon.

Vibrational Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehyde C-H stretch would produce one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=O Stretch (Carbonyls): Two distinct, strong carbonyl absorption bands are predicted. The aldehyde C=O stretch would be found around 1680-1700 cm⁻¹, while the ester C=O stretch would appear at a higher frequency, typically 1715-1730 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions between 1450 and 1600 cm⁻¹ are expected due to carbon-carbon stretching within the aromatic rings.

C-O Stretch (Phenol and Ester): Strong bands corresponding to the C-O stretching of the phenol and the ester groups would appear in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol | O-H Stretch | 3200 - 3600 (Broad) |

| Aldehyde | C=O Stretch | 1680 - 1700 (Strong) |

| Ester | C=O Stretch | 1715 - 1730 (Strong) |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

Raman Spectroscopy

No Raman spectroscopy data for this compound is publicly available. A Raman spectrum would be expected to complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce strong Raman signals. The C=O stretching vibrations would also be Raman active.

Electronic Spectroscopy

The UV-Visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorptions characteristic of the phenolic and benzaldehyde (B42025) chromophores. Phenolic compounds typically show two absorption bands, one near 270-280 nm and a shorter wavelength band around 210-220 nm. The presence of the conjugated formyl and phenyl substituents would likely shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

The UV-Vis absorption spectrum of this compound is predicted to be characterized by contributions from its constituent chromophores: the salicylaldehyde (B1680747) and the methyl benzoate (B1203000) moieties linked by a biphenyl system. The salicylaldehyde chromophore typically exhibits absorption bands corresponding to π → π* transitions. For salicylaldehyde itself, these bands appear around 255 nm and 325 nm.

The biphenyl linkage introduces further complexity. The electronic spectrum of biphenyl is sensitive to the dihedral angle between the two phenyl rings. A planar conformation would lead to a more extended π-conjugation, resulting in a red-shift of the absorption bands. However, steric hindrance between the ortho-substituents likely forces a twisted conformation, which would result in a spectrum more akin to that of the individual substituted benzene rings.

Therefore, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would display a complex absorption profile with maxima in the range of 250-350 nm. The exact positions and intensities of these bands will be influenced by the solvent polarity and the degree of intramolecular hydrogen bonding between the phenolic hydroxyl and the formyl group.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~250-270 | π → π* | Biphenyl and Benzoate |

Note: This data is predictive and based on the analysis of related structural motifs.

Photoluminescence and Emission Spectra

The photoluminescence of this compound is expected to be influenced by the presence of the salicylaldehyde group, which is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the phenolic proton can be transferred to the carbonyl oxygen of the formyl group, leading to the formation of a transient keto-tautomer. This process often results in a large Stokes shift, with emission occurring at significantly longer wavelengths than the absorption.

Table 2: Predicted Photoluminescence Data for this compound

| Excitation Wavelength (nm) | Expected Emission Maximum (nm) | Proposed Emission Mechanism |

|---|

Note: This data is predictive and based on the known photophysical properties of salicylaldehyde derivatives.

Mass Spectrometry (MS)

The mass spectrum of this compound (molar mass: 256.25 g/mol ) is expected to show a prominent molecular ion peak ([M]⁺) at m/z 256. The fragmentation pattern will be dictated by the presence of the formyl, hydroxyl, and methoxycarbonyl functional groups.

Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺ at m/z 255) and the loss of a formyl radical (CHO) to give an [M-29]⁺ ion at m/z 227. smolecule.comlibretexts.org The methyl ester can undergo fragmentation through the loss of a methoxy (B1213986) radical (•OCH₃) to yield an acylium ion ([M-31]⁺ at m/z 225), or the loss of a methoxycarbonyl radical (•COOCH₃) to give an [M-59]⁺ ion at m/z 197. Further fragmentation of the biphenyl core would lead to characteristic ions at lower m/z values.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 256 | [C₁₅H₁₂O₄]⁺ | Molecular Ion |

| 255 | [C₁₅H₁₁O₄]⁺ | [M-H]⁺ |

| 227 | [C₁₄H₁₁O₃]⁺ | [M-CHO]⁺ |

| 225 | [C₁₄H₉O₃]⁺ | [M-OCH₃]⁺ |

Note: This fragmentation data is predictive based on established mass spectrometry principles for related functional groups.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be the definitive technique to confirm the elemental composition of this compound. This method provides a highly accurate mass measurement of the molecular ion. The expected exact mass for the neutral molecule is 256.0736 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 257.0814, and the sodium adduct [M+Na]⁺ would be seen at m/z 279.0633. The high precision of HRESIMS allows for the unambiguous determination of the molecular formula, C₁₅H₁₂O₄. bruker.com

Advanced Spectroscopic Probes for Electronic Structure

Electron Paramagnetic Resonance (EPR) and HYSCORE Spectroscopy

Electron Paramagnetic Resonance (EPR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy are powerful techniques for studying species with unpaired electrons, such as radicals and transition metal complexes. bruker.comwikipedia.org this compound, in its ground state, is a diamagnetic organic molecule, meaning it does not possess any unpaired electrons. Therefore, it is EPR-silent and cannot be directly studied by these techniques. mdpi.com

EPR and HYSCORE spectroscopy would only become relevant if the molecule were to be converted into a paramagnetic species, for example, through oxidation or reduction to form a radical ion, or by complexation with a paramagnetic metal ion. In such a hypothetical scenario, these techniques could provide detailed information about the distribution of the unpaired electron's spin density across the molecular framework.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Analysis and Electronic Structure Determination

Quantum chemical analysis is fundamental to predicting the behavior and reactivity of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol. Through the application of sophisticated computational methods, a detailed picture of its electronic landscape can be constructed.

At present, there is a lack of published scientific literature detailing the specific application of Density Functional Theory (DFT) for the geometry optimization of this compound. While DFT is a standard and powerful method for determining the most stable three-dimensional arrangement of atoms in a molecule, specific studies on this compound are not available in the public domain. Such a study would typically involve selecting an appropriate functional and basis set to accurately model the electronic interactions and predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Detailed computational studies on the spectroscopic parameters of this compound have not yet been reported in scientific literature. The calculation of properties such as UV-Vis spectra, which reveals information about electronic transitions, and g-values for paramagnetic species, would necessitate time-dependent DFT (TD-DFT) or other advanced computational techniques. The absence of such research means that theoretical predictions for these spectroscopic characteristics are currently unavailable.

A specific analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electron density distribution for this compound is not found in the current body of scientific work. This type of analysis is crucial for understanding the molecule's reactivity, identifying potential sites for electrophilic and nucleophilic attack, and predicting its electronic properties.

Conformational Analysis and Potential Energy Surfaces

There are no dedicated studies on the conformational analysis or the potential energy surfaces of this compound in the available scientific literature. Such an analysis would be vital for understanding the molecule's flexibility, the rotational barriers of its single bonds, and the relative stability of its different conformers. This information is critical for predicting its biological activity and its behavior in different environments.

Intermolecular and Intramolecular Interaction Studies

A detailed investigation into the specific intermolecular and intramolecular interactions of this compound has not been documented. These studies are essential for understanding its physical properties, such as boiling point and solubility, as well as how it interacts with other molecules.

Specific research on the hydrogen bonding capabilities and the effects of solvation on this compound is not available. An analysis of hydrogen bonding would clarify the nature of its self-assembly and its interactions with protic solvents. Furthermore, studying solvation effects would provide insight into its behavior and stability in different solvent environments, which is crucial for its practical applications in solution-phase chemistry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. ohio-state.edu It extends the framework of ground-state Density Functional Theory (DFT) to describe the response of a system to a time-dependent perturbation, such as an oscillating electric field from light. ohio-state.edu This makes it a cost-effective approach for predicting electronic absorption spectra and other properties of excited states. ohio-state.educnr.it

The primary application of TD-DFT is to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. ohio-state.edu These energies are crucial for interpreting UV-visible absorption spectra. science.gov Alongside excitation energies, TD-DFT also yields oscillator strengths, which are theoretical measures of the intensity of an electronic transition. nih.gov

For substituted phenols, TD-DFT calculations can predict how different functional groups influence the excited-state properties. For instance, studies on fluorophenols have shown that the position of a substituent can shift the S₁ ← S₀ electronic origin band to either longer or shorter wavelengths compared to unsubstituted phenol (B47542). nih.gov The calculated vertical excitation energies and oscillator strengths for these related compounds demonstrate good correlation with experimental trends. nih.gov

While TD-DFT is powerful, the choice of exchange-correlation functional and basis set is critical for obtaining accurate results. arxiv.org For example, functionals like CAM-B3LYP are often employed for their improved description of charge-transfer states, which can be relevant in molecules with both donor (hydroxyl) and acceptor (formyl, methoxycarbonyl) groups. nih.gov

Table 1: Representative Excited State Properties Calculated by TD-DFT for Phenolic Compounds This table is illustrative and based on typical data obtained for related phenolic compounds, as specific data for this compound is not available in the provided search results.

| Property | Description | Typical Calculated Value (Example: Phenol) |

| Vertical Excitation Energy (eV) | The energy required for a transition from the ground electronic state to an excited state without change in molecular geometry. | 5.215 eV (S₁ state) nih.gov |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of an electronic transition. Higher values indicate a more intense absorption. | 0.0350 (S₁ ← S₀ transition) nih.gov |

| Transition Dipole Moment (D) | A vector quantity related to the change in dipole moment during an electronic transition. Its magnitude is related to the oscillator strength. | 1.3137 D (S₁–S₀ transition) nih.gov |

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the reactivity of phenolic compounds and elucidating their reaction mechanisms. usda.govresearchgate.net Methods based on Density Functional Theory (DFT) are frequently used to model potential energy surfaces, locate transition states, and calculate reaction energy profiles. growingscience.com

A key aspect of studying reactivity is the identification of reactive sites. Molecular Electrostatic Potential (MEP) maps, for example, can visualize the charge distribution on a molecule, indicating sites that are susceptible to electrophilic or nucleophilic attack. researchgate.net For a substituted phenol like this compound, this can help predict the relative reactivity of different positions on the aromatic ring.

Furthermore, computational models can investigate complex reaction mechanisms like thermal decomposition. Studies on methoxyphenols, which share a methoxy (B1213986) group with related structures, have used computational methods to map out decomposition pathways involving steps like the loss of a methyl radical, decarbonylation, and subsequent rearrangements to form products like cyclopentadienone and acetylene. researchgate.net These theoretical investigations help rationalize the products observed in experiments. researchgate.net

Table 2: Illustrative Data from Computational Reactivity Studies on Phenolic Compounds This table is conceptual and demonstrates the type of data generated in computational studies of reactivity for molecules related to this compound.

| Parameter | Description | Example Application |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. Calculated as the energy difference between the transition state and the reactants. | Comparing the energy barriers for electrophilic attack at different positions on the phenolic ring. |

| Reaction Energy (ΔE) | The net energy change of a reaction, calculated as the difference in energy between products and reactants. | Determining whether a reaction step is exothermic or endothermic. |

| Atomic Charges | Calculated charges on individual atoms, which can be correlated with the reactivity of specific sites. researchgate.net | Predicting the most nucleophilic carbon atoms on the aromatic ring. researchgate.net |

Reactivity and Derivatization Studies

Reactions of the Formyl Group

The aldehyde functionality is a key site for a range of transformations, including oxidation, reduction, condensation, and nucleophilic additions.

Oxidation and Reduction Reactions

The formyl group of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation:

The formyl group can be oxidized to a carboxylic acid functionality. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), and Oxone. organic-chemistry.orgyoutube.comreddit.com The reaction typically proceeds under mild conditions to yield 2-carboxy-6-(3-methoxycarbonylphenyl)phenol. This transformation is a standard method for the synthesis of carboxylic acids from aldehydes. organic-chemistry.orgorganic-chemistry.org

Reduction:

The formyl group is susceptible to reduction to a primary alcohol, yielding 2-(hydroxymethyl)-6-(3-methoxycarbonylphenyl)phenol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.comkhanacademy.org These reagents are effective for the reduction of aldehydes and ketones. libretexts.orgkhanacademy.org The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Table 1: Predicted Oxidation and Reduction Reactions of the Formyl Group

| Reaction Type | Reagent | Expected Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2-carboxy-6-(3-methoxycarbonylphenyl)phenol |

| Oxidation | Oxone | 2-carboxy-6-(3-methoxycarbonylphenyl)phenol |

| Reduction | Sodium borohydride (NaBH₄) | 2-(hydroxymethyl)-6-(3-methoxycarbonylphenyl)phenol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(hydroxymethyl)-6-(3-methoxycarbonylphenyl)phenol |

Condensation Reactions (e.g., Schiff Base Formation)

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govjocpr.comdntb.gov.ualibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The resulting Schiff bases derived from this compound are of interest due to their potential as ligands for metal complexes and their applications in various fields of chemistry. nih.gov The reaction of 2-hydroxybenzaldehydes with amines to form Schiff bases is a well-established synthetic method. nih.govdntb.gov.ua

Table 2: Predicted Schiff Base Formation

| Amine Reactant | Expected Schiff Base Product |

| Aniline | 2-((phenylimino)methyl)-6-(3-methoxycarbonylphenyl)phenol |

| 2-Aminophenol | 2-(((2-hydroxyphenyl)imino)methyl)-6-(3-methoxycarbonylphenyl)phenol |

| Ethylenediamine | N,N'-bis((2-hydroxy-3-(3-methoxycarbonylphenyl)phenyl)methylene)ethane-1,2-diamine |

Nucleophilic Additions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. youtube.comlibretexts.orglibretexts.orgyoutube.com Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that add to aldehydes to form secondary alcohols upon workup. youtube.comlibretexts.orglibretexts.orgyoutube.com For instance, the reaction with methylmagnesium bromide would be expected to yield 2-(1-hydroxyethyl)-6-(3-methoxycarbonylphenyl)phenol.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive center, capable of deprotonation, etherification, and esterification.

Deprotonation and Salt Formation

The phenolic proton is acidic and can be removed by a base to form a phenoxide salt. youtube.comyoutube.com The stability of the resulting phenoxide is influenced by the electronic effects of the substituents on the aromatic ring. youtube.com The presence of bulky groups near the hydroxyl group can create steric hindrance, affecting its reactivity. nih.govvinatiorganics.comstabilization-technologies.com The phenoxide can then act as a nucleophile in subsequent reactions.

Etherification and Esterification

Etherification:

The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. learncbse.in This involves deprotonation of the phenol (B47542) to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.govnih.govnih.gov For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 2-methoxy-6-(3-methoxycarbonylphenyl)benzaldehyde.

Esterification:

Esterification of the phenolic hydroxyl group can be achieved by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net This reaction would lead to the formation of a phenyl ester. For instance, reaction with acetyl chloride would yield 2-formyl-6-(3-methoxycarbonylphenyl)phenyl acetate.

Table 3: Predicted Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Expected Product |

| Etherification | Methyl iodide (CH₃I), K₂CO₃ | 2-methoxy-6-(3-methoxycarbonylphenyl)benzaldehyde |

| Esterification | Acetyl chloride (CH₃COCl), Pyridine | 2-formyl-6-(3-methoxycarbonylphenyl)phenyl acetate |

Coordination with Metal Centers

The molecular structure of this compound, featuring a salicylaldehyde-like scaffold, provides potential for acting as a chelating ligand in coordination chemistry. The ortho-positioning of the phenolic hydroxyl group and the formyl (aldehyde) group creates a classic bidentate O,O'-donor site. This arrangement is well-known in Schiff base chemistry, where the formyl group can first react with a primary amine to form an imine, with the resulting ligand coordinating to metal centers through the phenolic oxygen and the imine nitrogen.

While direct studies on the coordination of this compound are not extensively documented in the provided literature, the behavior of analogous salicylaldehyde (B1680747) derivatives offers significant insight. The deprotonated phenolic oxygen acts as a hard donor, while the formyl oxygen is a softer donor, allowing for coordination with a variety of metal ions. The formation of stable six-membered chelate rings is a strong driving force for complexation. The biphenyl (B1667301) and methoxycarbonyl substituents would primarily exert steric and electronic influences on the stability and geometry of the resulting metal complexes.

Table 1: Potential Metal Coordination

| Metal Ion Type | Potential Coordination Mode | Expected Complex Geometry |

|---|---|---|

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Bidentate (O,O') chelation | Square planar, Tetrahedral, or Octahedral (with other ligands) |

| Lanthanide Metals (e.g., Eu³⁺, Tb³⁺) | Bidentate (O,O') chelation | Higher coordination numbers (e.g., 8, 9) |

Reactions of the Methoxycarbonyl Group

The methoxycarbonyl group (-COOCH₃) on the second phenyl ring is a key functional group for derivatization, allowing for its conversion into other functionalities such as carboxylic acids, other esters, and amides.

Hydrolysis to Carboxylic Acid

The ester functionality can be readily hydrolyzed to its corresponding carboxylic acid, 2-Formyl-6-(3-carboxyphenyl)phenol, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It is an equilibrium process that requires heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water to drive the reaction toward the carboxylic acid product.

The successful hydrolysis of the methoxycarbonyl group results in the formation of 2-Formyl-6-(3-carboxyphenyl)phenol.

Transesterification and Amide Formation

The methoxycarbonyl group can undergo further nucleophilic acyl substitution reactions to form different esters or amides.

Transesterification : This reaction involves heating the methyl ester with a different alcohol (R'-OH), typically in the presence of an acid or base catalyst. This process is reversible, and driving the equilibrium towards the desired product often requires using the new alcohol as a solvent or removing the methanol (B129727) byproduct.

Amide Formation (Amidation) : The reaction with ammonia (B1221849) or a primary/secondary amine (R'NH₂ or R'₂NH) can produce the corresponding primary, secondary, or tertiary amide. This transformation is generally less facile than hydrolysis and often requires high temperatures or the conversion of the ester to a more reactive acyl chloride or the use of a catalyst.

Reactions of the Aromatic Rings

The molecule possesses two distinct aromatic rings, each with its own reactivity pattern towards electrophilic and nucleophilic substitution, governed by the electronic properties of its substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

Ring A (Phenolic Ring): This ring contains a strongly activating, ortho-, para-directing hydroxyl (-OH) group and a deactivating, meta-directing formyl (-CHO) group. lkouniv.ac.inquora.com

The hydroxyl group's powerful activating and directing effect dominates. libretexts.org It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring highly susceptible to electrophilic attack. lkouniv.ac.inquora.com

The available positions for substitution are C4 (para to -OH, ortho to -CHO) and C6 (ortho to -OH). Given the steric hindrance from the adjacent phenyl ring at C6, electrophilic attack is most likely to occur at the C4 position.

Ring B (Methoxycarbonylphenyl Ring): This ring contains a deactivating, meta-directing methoxycarbonyl (-COOCH₃) group and the bulky 2-formyl-6-hydroxyphenyl substituent.

The methoxycarbonyl group withdraws electron density from the ring through both inductive and resonance effects, making this ring significantly less reactive towards EAS than the phenolic ring. lkouniv.ac.in

Substitution, if forced under harsh conditions, would be directed to the positions meta to the -COOCH₃ group (C2' and C6').

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product | Minor Product(s) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-Formyl-4-nitro-6-(3-methoxycarbonylphenyl)phenol | Substitution on the second ring is highly unlikely |

| Halogenation (Br₂/FeBr₃) | Br⁺ | 4-Bromo-2-formyl-6-(3-methoxycarbonylphenyl)phenol | Di- or tri-brominated products may form under harsh conditions libretexts.org |

| Sulfonation (Fuming H₂SO₄) | SO₃ | 2-Formyl-4-sulfo-6-(3-methoxycarbonylphenyl)phenol | Reaction is reversible lkouniv.ac.in |

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution typically requires two main features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

Neither of the aromatic rings in this compound is suitably activated for a standard SₙAr reaction.

There are no good leaving groups like halogens on either ring.

While the formyl and methoxycarbonyl groups are electron-withdrawing, they are not as powerfully activating towards SₙAr as nitro groups. libretexts.org

For SₙAr to occur, the molecule would first need to be functionalized, for example, by introducing a halogen onto one of the rings via electrophilic halogenation. Even then, the reaction would likely require forcing conditions due to the moderate activating effect of the existing substituents. An alternative pathway, the elimination-addition (benzyne) mechanism, could be considered if the molecule were treated with a very strong base, but this would require prior halogenation and could lead to a mixture of products. libretexts.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Formyl-6-(3-carboxyphenyl)phenol |

| Sodium hydroxide |

| Potassium hydroxide |

| Sulfuric acid |

| Methanol |

| Ammonia |

| Nitric acid |

| Bromine |

| Ferric bromide |

| Fuming sulfuric acid |

| Aluminum chloride |

| 2-Formyl-4-nitro-6-(3-methoxycarbonylphenyl)phenol |

| 4-Bromo-2-formyl-6-(3-methoxycarbonylphenyl)phenol |

| 2-Formyl-4-sulfo-6-(3-methoxycarbonylphenyl)phenol |

Insufficient Data for Article Generation on "this compound"

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is a lack of specific information available in the public domain to fulfill the requirements of the requested article. The search did not yield any detailed research findings, data tables, or specific examples of the compound's reactivity in the specified reaction types.

The user's request for an article focusing solely on "this compound" with a strict outline covering:

Multicomponent Reactions

Petasis Borono–Mannich Reaction Analogues

cannot be met due to the absence of specific studies on this compound's behavior in these particular chemical transformations. While general principles of cross-coupling, multicomponent, and Petasis reactions are well-documented for other compounds, applying this general knowledge would violate the explicit instruction to focus solely on "this compound" and not introduce information outside the specified scope.

Therefore, without specific experimental data on the reactivity and derivatization of "this compound" in these advanced synthetic methodologies, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and constraints. Further experimental research on this specific compound is required before such an article can be written.

Advanced Research Applications in Chemical Sciences

Design and Synthesis of Bioinspired Systems

The quest to replicate nature's efficient energy and electron transfer processes has led to the development of sophisticated molecular assemblies. The structural attributes of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol make it a compelling candidate for constructing such bioinspired systems.

Artificial Photosynthetic Reaction Centers

Artificial photosynthetic reaction centers are synthetic molecules that mimic the initial light-harvesting and charge-separation steps of natural photosynthesis. nih.gov These systems typically consist of a photosensitizer, an electron donor, and an electron acceptor, arranged in a specific spatial orientation to facilitate efficient energy and electron transfer.

The compound this compound can serve as a crucial precursor in the synthesis of complex chromophores, such as porphyrins, which are often used as photosensitizers in these artificial systems. nih.gov The formyl group can participate in condensation reactions to form the porphyrin macrocycle, while the methoxycarbonylphenyl group can be further modified to attach electron donors or acceptors, or to tune the electronic properties of the final assembly. The phenolic hydroxyl group offers an additional site for functionalization, enabling the attachment of the entire construct to surfaces or other molecular components.

Electron Transfer Cascade Models

Understanding and controlling electron transfer processes at the molecular level is fundamental to the development of new electronic materials and energy conversion technologies. Electron transfer cascade models are linear arrangements of redox-active molecules that allow for the study of sequential electron transfer events.

The distinct electronic functionalities within this compound make it an intriguing component for such models. The electron-withdrawing nature of the formyl and methoxycarbonyl groups, contrasted with the electron-donating potential of the phenolic hydroxyl group, can be exploited to create defined electronic gradients within a larger molecule. By incorporating this compound into a molecular wire or a multi-component system, researchers can investigate the directional flow of electrons, a process influenced by the substitution pattern on the phenyl ring. rsc.org

Building Blocks for Supramolecular Assemblies and Materials

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. The ability of this compound to act as a versatile building block is evident in its potential contributions to various classes of supramolecular materials.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. rsc.org The synthesis of COFs relies on the self-assembly of organic building blocks through strong covalent bonds. acs.org

The formyl and phenolic hydroxyl groups of this compound are ideal functionalities for the construction of COFs. researchgate.net The aldehyde can react with amines to form stable imine linkages, a common strategy in COF synthesis. mdpi.com The hydroxyl group can participate in the formation of other types of linkages or serve as a functional site within the pores of the COF, potentially influencing its catalytic activity or selective adsorption properties. The methoxycarbonylphenyl group can be envisioned to decorate the pores of the resulting framework, impacting its polarity and interaction with guest molecules.

Metal-Organic Frameworks (MOFs) Ligand Precursors

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The properties of MOFs are highly tunable by varying the metal center and the organic linker. researchgate.net

This compound can be chemically modified to serve as a precursor for organic ligands used in MOF synthesis. The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, which is a very common coordinating group in MOF chemistry. researchgate.netsamipubco.com The resulting ligand, possessing a carboxylic acid, a formyl group, and a hydroxyl group, would be a multitopic linker capable of binding to metal centers in various coordination modes, potentially leading to the formation of novel MOF architectures with interesting catalytic or sensory properties.

Porphyrin Derivatives and Macrocycles

Porphyrins and their derivatives are a vital class of macrocyclic compounds with widespread applications in medicine, catalysis, and materials science. nih.gov The synthesis of functionalized porphyrins often involves the condensation of aldehydes with pyrrole (B145914) or its derivatives. mdpi.com

The formyl group of this compound makes it a direct precursor for the synthesis of meso-substituted porphyrins. encyclopedia.pub The resulting porphyrin would bear a (3-methoxycarbonylphenyl)phenol substituent at one of its meso positions. This substituent can be further functionalized post-synthesis. For instance, the phenolic hydroxyl group could be used to link the porphyrin to other molecules or surfaces, while the methoxycarbonyl group could be converted into other functional groups to modulate the electronic properties or solubility of the porphyrin. researchgate.net

Development of Chemical Probes and Sensors

The unique structural characteristics of this compound, which include a reactive formyl group, a phenolic hydroxyl group, and a biphenyl (B1667301) backbone with a methoxycarbonyl substituent, make it a promising candidate for the design of specialized chemical probes and sensors. These functional groups can be chemically modified to create molecules that signal the presence of specific chemical species through changes in their fluorescence or other optical properties.

Fluorogenic Probes for Chemical Species

While direct experimental studies on this compound as a fluorogenic probe are not extensively documented, its molecular framework suggests significant potential in this area. The development of fluorescent non-natural amino acids and other probes often relies on strategic chemical synthesis to create molecules that can act as both a structural component and an intrinsic fluorescent marker. scispace.com The formyl and phenolic hydroxyl groups of this compound are ideal starting points for synthetic modifications.

For instance, the formyl group can readily undergo condensation reactions with primary amines to form Schiff bases. nih.gov This reaction can be exploited to attach the molecule to other chemical entities or to create extended conjugated systems that are often fluorescent. The electronic properties of the resulting Schiff base, and thus its fluorescence, can be finely tuned by the nature of the amine used in the condensation.

Furthermore, the phenolic hydroxyl group can participate in various reactions, allowing for the introduction of different functionalities that could modulate the molecule's fluorescent properties in response to specific analytes. The development of near-infrared (NIR) fluorescent probes, for example, often involves the integration of electron-rich systems to achieve emission in the desired wavelength range. nih.gov

The synthesis of fluorogenic probes for detecting metal ions is another area where derivatives of this compound could be valuable. researchgate.netresearchgate.netmdpi.com The design of such probes often involves creating a binding site for the target ion that, when occupied, triggers a change in the molecule's fluorescence, either by quenching or enhancement. The biphenyl structure of this compound provides a rigid scaffold that can be functionalized to create selective binding pockets for various metal ions.

Sensing Platforms based on Optical Properties

The inherent optical properties of phenolic compounds and their derivatives are frequently harnessed for the development of sensing platforms. mdpi.com The presence of both a phenol (B47542) and a formyl group within the same molecule offers multiple avenues for creating sensors. The formyl group's reactivity allows for the immobilization of the molecule onto solid supports, such as polymers or nanoparticles, to create heterogeneous sensing systems.

The development of optical sensors for phenolic compounds is an active area of research due to their environmental significance. mdpi.com While these studies often focus on the detection of phenols, the principles can be reversed to use phenolic compounds like this compound as the sensing element. The interaction of the phenolic hydroxyl group with analytes can lead to changes in absorbance or fluorescence, which can be measured.

Schiff bases derived from phenolic aldehydes have been investigated for their interesting optical and coordination properties. researchgate.netnih.gov The formation of a Schiff base from this compound would create a new molecule with potentially distinct optical characteristics. The resulting imine-phenol ligand could then be used to coordinate with metal ions, leading to colorimetric or fluorometric responses that form the basis of a sensing platform. The dipolar character of similar formyl-substituted compounds can also influence their optical behavior and sensitivity in sensor applications. rsc.org

Interactive Table: Potential Sensing Analytes

| Analyte Class | Potential Interaction Site on Probe | Sensing Principle |

| Metal Ions | Phenolic OH and Formyl O | Chelation-induced fluorescence change |

| Amines | Formyl group (Schiff base formation) | Change in conjugation and fluorescence |

| pH | Phenolic OH | Protonation/deprotonation affecting fluorescence |

Catalysis and Ligand Design

The structural features of this compound also position it as a valuable precursor for the synthesis of ligands for metal-catalyzed reactions. The ability to form stable complexes with a variety of metal centers is a key attribute of effective ligands.

Ligand for Metal-Catalyzed Reactions

The most direct application of this compound in ligand design is through the formation of Schiff base ligands. The condensation of the formyl group with a primary amine yields an imine, and the resulting Schiff base, often in conjunction with the adjacent phenolic hydroxyl group, can act as a bidentate or multidentate ligand for a metal center. nih.govmdpi.com

These Schiff base ligands can be used to prepare a wide range of metal complexes with applications in catalysis. bohrium.com For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of new ligands is crucial for expanding the scope and efficiency of these transformations. nih.govrsc.org Biarylphosphine ligands have shown particular promise in this area, and while this compound is not a phosphine (B1218219) itself, its biphenyl core is a common structural motif in high-performance ligands.

The methoxycarbonyl group on the phenyl ring can influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. This substituent can be a handle for further functionalization or can exert a subtle electronic effect that fine-tunes the reactivity of the catalyst.

Homogeneous and Heterogeneous Catalysis Systems

The versatility of ligands derived from this compound allows for their use in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the reaction medium. The solubility of the complex can be tuned by modifying the amine used to form the Schiff base ligand.

For heterogeneous catalysis, the ligand or the resulting metal complex can be immobilized on a solid support. For instance, the phenolic hydroxyl group or the methoxycarbonyl group (after hydrolysis to a carboxylic acid) could be used to anchor the molecule to a support like silica (B1680970) or a polymer resin. This approach facilitates catalyst recovery and reuse, which is a significant advantage in industrial applications. The post-synthetic modification of materials like metal-organic frameworks (MOFs) with Schiff bases has been shown to be an effective strategy for creating robust heterogeneous catalysts. chemmethod.com

The specific catalytic applications would depend on the choice of metal. For example, palladium complexes are widely used for cross-coupling reactions, while complexes of other metals like molybdenum or nickel can be active in hydrogenation or polymerization reactions. researchgate.net

Interactive Table: Potential Catalytic Applications

| Metal | Potential Reaction Type | Ligand Type | Catalysis Mode |

| Palladium | Cross-coupling (e.g., Suzuki, C-N) | Schiff base | Homogeneous/Heterogeneous |

| Nickel | Dimerization, Carboxylation | Schiff base | Homogeneous/Heterogeneous |

| Molybdenum | Hydrogenation, Oxidation | Schiff base | Homogeneous |

| Copper | C-O Cross-coupling | Schiff base | Homogeneous |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing substituted phenols is a significant area of research. Traditional methods often involve harsh conditions and toxic reagents. nih.gov Modern approaches are focusing on greener alternatives.

One promising strategy is the ipso-hydroxylation of arylboronic acids. nih.govrsc.org This method utilizes aqueous hydrogen peroxide as a mild oxidant and can be performed in ethanol (B145695), a green solvent. nih.govrsc.org The reaction is highly efficient, scalable, and often does not require chromatographic purification, which reduces waste. nih.govrsc.org Researchers are also exploring metal-free catalytic systems, such as those using hydroxyl-functionalized boron nitride nanosheets or graphite, to further enhance the sustainability of these synthetic routes. researchgate.net These catalysts offer the advantages of being reusable and operating in environmentally benign solvents like water. researchgate.net

Another avenue is the use of biocatalysis and mechanochemistry. For instance, extracts from plants like Aloe vera have been used for the bioreduction of aromatic aldehydes under microwave irradiation, offering a fast and green alternative to traditional reducing agents. scielo.org.mxresearchgate.net Mechanochemical methods, which involve grinding solid reactants together, can also reduce the need for solvents and lead to more efficient reactions. mdpi.com

The synthesis of phenol (B47542) derivatives from bio-based furanic compounds through Diels-Alder reactions followed by aromatization is also gaining traction. rsc.org This approach provides access to ortho- and meta-substituted phenols, complementing the para-substituted phenols typically derived from lignin. rsc.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol relies on advanced spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D methods, are crucial for elucidating the molecular structure. researchgate.netnih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a powerful tool for identifying and quantifying phenolic compounds. researchgate.netnih.govnih.gov High-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (QTOF) provide accurate mass measurements, which aids in the structural elucidation of unknown compounds and their fragmentation patterns. researchgate.netnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within the compound. researchgate.netnist.gov These experimental spectra can be complemented by computational methods to gain a deeper understanding of the molecule's conformational landscape. researchgate.net

High-Level Computational Simulations for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of organic molecules. umn.eduifes.edu.bracs.orgic.ac.uk Theoretical modeling allows for the exploration of molecular structures, reaction mechanisms, and spectroscopic properties that may be difficult to study experimentally. umn.edu

Methods like Density Functional Theory (DFT) are used to calculate optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net These calculations can help in assigning experimental spectroscopic data and understanding intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Computational simulations are also employed to predict the reactivity of molecules. umn.edu By modeling transition states and reaction pathways, researchers can gain insights into the kinetics and thermodynamics of chemical reactions, which is crucial for designing new synthetic routes and understanding reaction mechanisms. umn.eduic.ac.uk Molecular modeling can also be used to predict the photophysical properties of compounds, guiding the design of new materials for optoelectronic applications.

Integration of the Compound into Hybrid Materials and Nanostructures

The unique properties of phenolic compounds make them excellent candidates for the development of advanced materials and nanostructures. nih.gov Phenolics can act as reducing and capping agents in the synthesis of metal nanoparticles, offering a "green" alternative to traditional methods. nih.govnih.govrsc.org The hydroxyl and carboxyl groups in phenolic structures can interact with metal ions, leading to the formation of stable nanoparticles. nih.gov

The integration of this compound into hybrid materials can impart new functionalities. For example, phenolic compounds can be incorporated into polymers or inorganic matrices to create materials with enhanced antioxidant, antibacterial, or adhesive properties. nih.gov These hybrid materials have potential applications in biomedicine, sensing, and catalysis.

Furthermore, the ability of phenolic compounds to self-assemble can be harnessed to create well-defined nanostructures. nih.gov By controlling the interactions between molecules, it is possible to fabricate nanoparticles, capsules, and films with specific sizes, shapes, and surface chemistries. nih.gov These nanostructured materials are being explored for applications in drug delivery, water purification, and as sensors for detecting various analytes. mdpi.commdpi.com

Investigation of Fundamental Photophysical Processes

The study of the interaction of light with molecules, or photophysics, is crucial for developing applications in areas such as photocatalysis and optoelectronics. Phenolic compounds can exhibit interesting photophysical properties, and understanding these processes is an active area of research. tandfonline.com

Upon absorption of light, molecules can undergo various processes, including internal conversion, intersystem crossing, and photochemical reactions. tandfonline.com For phenols, photo-induced processes like hydrogen dissociation are of particular interest. tandfonline.com The study of these fundamental processes often involves a combination of time-resolved spectroscopic techniques and theoretical calculations. tandfonline.com

The functional groups on the phenol ring can significantly influence its photophysical behavior. nih.gov For example, the presence of electron-donating or electron-withdrawing groups can alter the absorption and emission properties of the molecule. By systematically modifying the structure of this compound, it may be possible to tune its photophysical properties for specific applications, such as in photoredox catalysis or as fluorescent probes. acs.org

Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. teknoscienze.com The versatile nature of this compound and related compounds offers numerous opportunities to contribute to this field.

As previously mentioned, the development of sustainable synthetic routes for this compound is a key aspect of green chemistry. nih.govrsc.orgresearchgate.net Beyond its synthesis, this phenolic compound can be utilized in various green applications. For instance, its aldehyde group can be a target for green oxidation or reduction reactions. The use of hydrogen peroxide as a green oxidant or bioreduction methods are examples of sustainable transformations of aromatic aldehydes. scielo.org.mxresearchgate.netteknoscienze.com

The production of aromatic aldehydes from renewable biomass sources is another important area of research in sustainable technology. rsc.org While not directly a source, the chemistry developed around this compound can inform and be applied to processes that utilize bio-derived feedstocks.

Furthermore, the use of phenolic compounds as catalysts or in the synthesis of recyclable materials aligns with the goals of a circular economy. Substituted phenols have been investigated as recyclable organophotoredox catalysts, demonstrating their potential to be used in sustainable chemical transformations. acs.org

Q & A

Q. What synthetic strategies are recommended for preparing 2-Formyl-6-(3-methoxycarbonylphenyl)phenol, considering steric hindrance from substituents?

- Methodological Answer : A stepwise approach is advised:

Friedel-Crafts acylation : Introduce the formyl group at the ortho position relative to the phenolic hydroxyl, leveraging electron-donating effects of the hydroxyl group to direct regioselectivity.

Protection of hydroxyl groups : Use silyl ethers or acetyl groups to prevent unwanted side reactions during methoxycarbonylphenyl substitution .

Suzuki-Miyaura coupling : Attach the 3-methoxycarbonylphenyl moiety via palladium catalysis, ensuring steric compatibility between substituents (e.g., bulky ligands may reduce coupling efficiency).

Monitor reaction progress via TLC and characterize intermediates using to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- : Identify substituent patterns (e.g., formyl proton at ~9.8 ppm, phenolic -OH at ~5.5 ppm with exchange broadening). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

- IR spectroscopy : Confirm the presence of carbonyl groups (formyl: ~1680–1720 cm; methoxycarbonyl: ~1700–1750 cm) and phenolic -OH (~3200–3600 cm) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry and intramolecular interactions (e.g., hydrogen bonding between formyl and hydroxyl groups) .

Advanced Research Questions

Q. How can contradictory 1H NMR^{1}\text{H NMR}1H NMR data arising from dynamic conformational changes be resolved?

- Methodological Answer : Dynamic processes (e.g., rotation around the formyl-phenyl bond) can cause signal splitting or broadening. Strategies include:

- Variable-temperature NMR : Cool the sample to slow conformational exchange (e.g., -40°C in CDCl) to observe distinct resonances .

- Spin saturation transfer : Apply selective irradiation to quantify exchange rates between conformers.

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict energy barriers for rotation and correlate with experimental data .

Q. What experimental design considerations are critical for using this compound as a ligand in coordination chemistry?

- Methodological Answer :

- Ligand denticity : Assess whether the formyl oxygen and phenolic hydroxyl can act as bidentate donors. Chelation studies with transition metals (e.g., Cu, Fe) should include pH control to deprotonate the phenolic -OH .

- Stoichiometric titrations : Monitor UV-Vis or EPR spectra during metal addition to determine binding constants.

- Crystallization conditions : Use mixed solvents (e.g., DCM/hexane) to grow single crystals of metal complexes for X-ray analysis .

Q. How can reaction conditions be optimized to minimize by-products during methoxycarbonylphenyl substitution?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of coupling partners but may increase side reactions. Test alternatives like THF or toluene with phase-transfer catalysts .

- Catalyst screening : Compare Pd(PPh), Pd(OAc)/XPhos, or NiCl(dppe) for coupling efficiency.

- Temperature gradients : Perform reactions under microwave irradiation (80–120°C) to reduce reaction time and by-product formation.

Analyze crude mixtures via HPLC (C18 column, acetonitrile/water gradient) to quantify purity and optimize workup protocols .

Data Analysis and Application Questions

Q. What strategies validate the electronic effects of substituents on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett plots : Correlate reaction rates with substituent σ values to quantify electronic contributions.

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Competition experiments : Compare yields with analogs (e.g., nitro vs. methoxy substituents) under identical conditions .

Q. How can crystallographic data resolve ambiguities in molecular geometry caused by steric clashes?

- Methodological Answer :

- Twisted conformations : Use X-ray structures to measure dihedral angles between the formyl and methoxycarbonylphenyl groups. Compare with minimized structures from molecular mechanics (e.g., MMFF94 force field) .

- Intermolecular interactions : Identify π-π stacking or hydrogen bonding in the crystal lattice that stabilizes specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.